2-Chloro-6-fluoro-3-(trifluoromethyl)phenol

Description

Historical Context and Discovery Timeline

The synthesis and characterization of this compound emerged alongside advancements in organofluorine chemistry during the late 20th century. Fluorinated compounds gained prominence due to fluorine’s ability to enhance metabolic stability and bioavailability in drug candidates. While the exact discovery date of this compound is not explicitly documented, its development aligns with broader trends in halogenated phenol research, particularly in optimizing substituent patterns for targeted applications. The compound’s synthesis methods, such as halogenation and cross-coupling reactions, reflect techniques refined in the 1990s–2000s for constructing polyhalogenated aromatics.

Nomenclature and Structural Identification

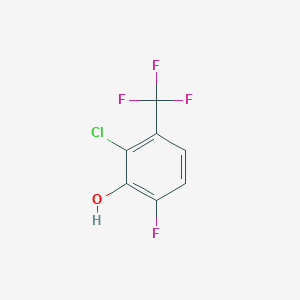

The systematic IUPAC name This compound derives from the positional numbering of substituents on the phenolic ring (Fig. 1):

- The hydroxyl (-OH) group occupies position 1.

- Chlorine (Cl) is at position 2.

- The trifluoromethyl (-CF₃) group is at position 3.

- Fluorine (F) is at position 6.

Table 1: Chemical identity of this compound

| Property | Value |

|---|---|

| Molecular formula | C₇H₃ClF₄O |

| Molecular weight | 214.54 g/mol |

| IUPAC name | This compound |

| SMILES notation | OC1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F |

The compound’s structure has been validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming substituent positions and purity. Synonyms include 3-chloro-5-fluoro-4-hydroxybenzotrifluoride and 2-chloro-α,α,α,6-tetrafluoro-p-cresol, though these are less commonly used.

Significance in Organofluorine Chemistry

The trifluoromethyl group (-CF₃) and halogen atoms (Cl, F) confer distinct electronic and steric effects:

- Electron-withdrawing effects : The -CF₃ group deactivates the aromatic ring, directing electrophilic substitutions to specific positions and stabilizing intermediates in synthetic pathways.

- Lipophilicity : Fluorine atoms increase hydrophobicity, improving membrane permeability in bioactive molecules.

- Thermal and oxidative stability : Strong C-F bonds enhance resistance to degradation, making the compound suitable for high-temperature reactions.

These properties have led to its use as a fluorinated building block in:

- Pharmaceuticals : Intermediate for kinase inhibitors and antiviral agents, where fluorine enhances target binding.

- Agrochemicals : Herbicides and pesticides benefit from its stability under environmental conditions.

- Materials science : Functionalized polymers incorporating this moiety exhibit improved thermal resistance.

The compound’s versatility underscores its role in advancing organofluorine chemistry, enabling precise molecular design across industries.

Fig. 1: Structural depiction of this compound

F

|

Cl—C₆H₂—CF₃

|

OH

Positions 2 (Cl), 3 (CF₃), and 6 (F) are labeled.

This structural configuration creates a polarized aromatic system, with the hydroxyl group acting as a hydrogen-bond donor and the -CF₃ group inducing significant electron deficiency. Such features are critical in catalysis and molecular recognition processes.

Properties

Molecular Formula |

C7H3ClF4O |

|---|---|

Molecular Weight |

214.54 g/mol |

IUPAC Name |

2-chloro-6-fluoro-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H3ClF4O/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2,13H |

InChI Key |

ZOFBWMVVIDDWJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, the compound can be synthesized by reacting 2-chloro-6-fluoro-3-(trifluoromethyl)benzene with a suitable hydroxylating agent under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the desired product. The use of environmentally friendly reagents and solvents is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by other nucleophiles.

Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form corresponding hydroquinones.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

2-Chloro-6-fluoro-3-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s halogenated structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target proteins, leading to desired biological effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7) This analog replaces the -CF₃ group with a methyl (-CH₃) group at position 3. The methyl group is electron-donating, reducing the acidity of the phenolic -OH (predicted pKa ~9.5) compared to the target compound (pKa ~7–8 for -CF₃ derivatives). The lower acidity may limit its utility in reactions requiring deprotonation .

- 2-Chloro-4-(trifluoromethyl)phenol (CAS 86776-52-5) The -CF₃ group shifts to position 4, altering resonance effects. The para-substituted -CF₃ stabilizes the phenoxide ion more effectively than meta-substitution, resulting in higher acidity (pKa ~6.5–7.0) compared to the target compound .

Halogen and Functional Group Variations

- Trifluoromethyl-4-nitrophenol (TFM, CAS 88-30-2) A nitro (-NO₂) group at position 4 and -CF₃ at position 3 create a stronger electron-withdrawing environment, yielding exceptional acidity (pKa ~3.5–4.0). TFM is widely used as a lampricide, whereas the target compound’s meta-substitution may favor different biological interactions .

- This positional isomer may exhibit distinct reactivity in nucleophilic aromatic substitution .

Brominated Analogs

- The electron-withdrawing effect of Br is weaker than Cl, leading to slightly lower acidity (pKa ~8.0–8.5) .

Data Table: Key Properties of Target Compound and Analogs

Biological Activity

2-Chloro-6-fluoro-3-(trifluoromethyl)phenol is an aromatic compound notable for its unique combination of halogenated groups, which significantly influence its chemical behavior and potential applications in organic synthesis and medicinal chemistry. This compound's structure includes a phenolic backbone substituted with chlorine, fluorine, and trifluoromethyl groups, making it a subject of interest in pharmacological studies.

- Molecular Formula : C7H4ClF3O

- Molecular Weight : 202.56 g/mol

- IUPAC Name : this compound

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit significant pharmacological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, contributing to the effectiveness of pharmaceutical agents derived from such compounds. Halogenated phenols are frequently studied for their antimicrobial and anti-inflammatory activities.

Pharmacological Insights

Research indicates that the presence of trifluoromethyl groups can increase the potency of compounds in various biological assays. For instance, studies on related compounds have shown that the incorporation of trifluoromethyl groups can enhance the inhibition of serotonin uptake by sixfold compared to non-fluorinated analogs . This suggests that this compound may possess similar enhancements in biological activity.

Antimicrobial Activity

Halogenated phenols are well-documented for their antimicrobial properties. Although direct studies on this compound are sparse, its structural analogs have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

- Inhibition Studies : A study on a related compound demonstrated significant inhibition of cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values indicated potent activity at low concentrations, suggesting that similar mechanisms could be explored for this compound .

- Docking Studies : Computational docking studies have suggested that compounds with trifluoromethyl groups can effectively bind to key targets involved in cancer progression, such as matrix metalloproteinases (MMPs). These findings point to the potential of this compound as a candidate for further investigation in anticancer therapies .

Potential Applications

The unique electronic properties imparted by the chlorine and trifluoromethyl substituents make this compound attractive for:

- Medicinal Chemistry : As a scaffold for developing novel therapeutic agents.

- Organic Synthesis : Due to its reactivity patterns, it can serve as a precursor for more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.